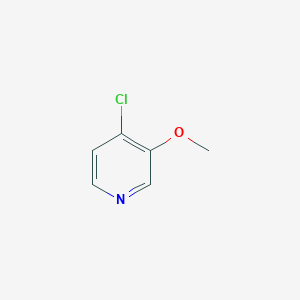

4-Chloro-3-methoxypyridine

Description

Contextual Significance in Heterocyclic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to the development of pharmaceuticals, agrochemicals, and functional materials. Pyridine (B92270), a six-membered heterocyclic aromatic ring with one nitrogen atom, is a particularly prominent core structure. The strategic placement of substituents on the pyridine ring can dramatically alter its electronic properties, reactivity, and biological activity.

4-Chloro-3-methoxypyridine is a prime example of a disubstituted pyridine where the interplay of electronic effects is crucial. The chlorine atom at the 4-position acts as an electron-withdrawing group through induction, while the methoxy (B1213986) group at the 3-position is electron-donating through resonance. This specific arrangement influences the electron density of the pyridine ring, making it a valuable intermediate for a variety of chemical transformations.

The chlorine atom at the 4-position is a key reactive site, susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, including amines, thiols, and alkoxides, enabling the synthesis of diverse derivatives. The methoxy group, on the other hand, can modulate the reactivity of the pyridine ring and can be a target for oxidation to a hydroxyl group, further expanding the synthetic possibilities.

Overview of Research Trajectories

Research involving this compound has primarily focused on its utility as a versatile intermediate in organic synthesis. Its derivatives have been investigated for a range of applications, underscoring the compound's importance as a foundational element in the creation of novel molecules.

A significant area of investigation lies in medicinal chemistry, where the pyridine scaffold is a common feature in many biologically active compounds. ontosight.ai Researchers have utilized this compound to synthesize derivatives with potential therapeutic applications. For instance, its structural motifs have been incorporated into molecules targeting enzymes and receptors implicated in various diseases. The ability to modify the chloro and methoxy groups allows for the fine-tuning of a compound's biological activity.

In addition to its role in medicinal chemistry, this compound serves as a key building block in the synthesis of agrochemicals. The substitution pattern on the pyridine ring can influence a compound's herbicidal or pesticidal properties.

Furthermore, the compound is employed in the development of more complex heterocyclic systems. One notable application is its use in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which are powerful methods for forming carbon-carbon bonds. This highlights the compound's role in constructing elaborate molecular architectures for various scientific explorations.

The synthesis of this compound itself is an area of chemical research. Common synthetic routes involve the chlorination of 3-methoxypyridine (B1141550) using reagents like phosphorus oxychloride or N-chlorosuccinimide. Industrial-scale production often relies on optimized chlorination processes to ensure high yield and purity.

A related compound, 4-Chloro-3-methoxy-2-methylpyridine (B28138) N-oxide, is also a significant intermediate, particularly in the synthesis of certain pharmaceuticals. ontosight.aipatsnap.comgoogle.com Its preparation often involves the oxidation of the corresponding pyridine. ontosight.ai

Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 4-Chloro-3-methoxy-2-methylpyridine | 4-Chloro-2-(chloromethyl)-3-methoxypyridine |

|---|---|---|---|

| Molecular Formula | C6H6ClNO | C7H8ClNO | C7H7Cl2NO |

| Molecular Weight | 143.57 g/mol | 157.60 g/mol sigmaaldrich.com | 192.04 g/mol nih.gov |

| CAS Number | 96628-70-5 bldpharm.com | 107512-34-5 ambeed.com | 409098-85-7 nih.gov |

| Physical Form | Not specified | Solid sigmaaldrich.com | Not specified |

| InChI Key | Not specified | RYGXNMUVOHCPBF-UHFFFAOYSA-N sigmaaldrich.com | KPQDKAMSAVONFC-UHFFFAOYSA-N nih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

4-chloro-3-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c1-9-6-4-8-3-2-5(6)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DICAQTPGOQCCOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30601802 | |

| Record name | 4-Chloro-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96628-70-5 | |

| Record name | 4-Chloro-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for 4 Chloro 3 Methoxypyridine and Its Structural Analogues

Established Synthetic Routes and Conditions

The established routes for synthesizing 4-chloro-3-methoxypyridine and its analogues rely on well-understood chemical transformations. These methods have been refined over time to improve yields and purity while adapting to various substrate substitution patterns.

Chlorination of Pyridine (B92270) Scaffolds

Direct chlorination of a pyridine ring, particularly at the 4-position, is a common strategy. The choice of chlorinating agent is crucial and depends on the activation of the pyridine ring and the desired regioselectivity. The methoxy (B1213986) group at the 3-position influences the electronic properties of the ring, guiding the substitution.

Phosphorus oxychloride (POCl₃) is a powerful and widely used reagent for converting hydroxylated nitrogen-containing heterocycles, such as hydroxypyridines or pyridones, into their corresponding chloro-derivatives. nih.gov This transformation is a cornerstone in the synthesis of chloropyridines.

The conventional method often involves heating the hydroxy-containing substrate in a large excess of POCl₃, which acts as both the reagent and the solvent. nih.gov This process is typically conducted at reflux temperatures, often in the presence of an organic base like pyridine. nih.govresearchgate.net While effective, this approach presents environmental and economic challenges due to the need to quench and dispose of the excess POCl₃. nih.gov

More contemporary, environmentally conscious methods have been developed to address these drawbacks. A notable advancement is the use of equimolar amounts of POCl₃ for the chlorination of various hydroxylated heterocycles, including 2-hydroxy-pyridines. nih.gov This solvent-free procedure is conducted by heating the substrate with one equivalent of pyridine as a base in a sealed reactor at high temperatures (140–160 °C). nih.gov This protocol has proven suitable for large-scale preparations, offering high yields, simplified work-up procedures involving filtration or distillation, and improved safety. nih.gov

In a specific application for a structural analogue, 3-methoxy-2-methyl-4(1H)-pyridone is suspended in phosphorus oxychloride and refluxed for several hours. prepchem.com After the reaction, the excess POCl₃ is removed under reduced pressure, and the product, 4-chloro-3-methoxy-2-methylpyridine (B28138), is isolated after an aqueous workup and purification by column chromatography. prepchem.com

Table 1: Comparison of Phosphorus Oxychloride Chlorination Methods

| Method | POCl₃ Stoichiometry | Solvent | Conditions | Advantages | Disadvantages |

| Conventional | Large Excess | None (POCl₃ is solvent) | Reflux | Well-established, widely applicable | Environmentally burdensome, excess reagent disposal, safety concerns with quenching nih.gov |

| Solvent-Free | Equimolar | None | Sealed reactor, 140–160 °C, 1 eq. Pyridine | High yield, environmentally friendly, suitable for large scale, simple work-up nih.gov | Requires specialized sealed reactor for high temperatures |

Thionyl chloride (SOCl₂) is another key reagent in organic synthesis, primarily used for converting carboxylic acids and alcohols into acyl chlorides and alkyl chlorides, respectively. wikipedia.org Its by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product purification. wikipedia.org

In the context of pyridine chemistry, thionyl chloride's reactivity can be harnessed for chlorination. The reaction of thionyl chloride with pyridine itself is well-documented, often used in the Darzens halogenation of alcohols. wikipedia.org For the synthesis of chloropyridines, thionyl chloride can be used as the chlorinating agent, sometimes in the presence of a base or in a suitable solvent. For instance, a method for synthesizing 4-chloropyridine (B1293800) involves reacting anhydrous pyridine with thionyl chloride in a solvent like ethyl acetate (B1210297) at elevated temperatures (70-75°C). patsnap.com

The presence of pyridine or other bases like triethylamine (B128534) can catalyze the reaction between thionyl chloride and carboxylic acids, allowing the formation of acid chlorides to proceed rapidly at lower temperatures. researchgate.netscispace.com This principle can be extended to the chlorination of pyridine derivatives. However, unexpected side reactions can occur; for example, heating certain methyl-substituted heteroaromatic compounds with thionyl chloride can lead to chlorination of the methyl group rather than the ring. publish.csiro.au

Table 2: Thionyl Chloride in Pyridine Synthesis

| Starting Material | Reagent | Solvent | Key Conditions | Product | Reference |

| Anhydrous Pyridine | Thionyl Chloride (SOCl₂) | Ethyl Acetate | Heat to 70-75°C for 5 hours | 4-Chloropyridine | patsnap.com |

| Carboxylic Acids | Thionyl Chloride (SOCl₂), Pyridine | Ether, Benzene, etc. | 15-20°C for 1 hour | Acid Chloride | scispace.com |

N-Chlorosuccinimide (NCS) serves as a versatile and easy-to-handle solid source of electrophilic chlorine ("Cl⁺") for various chlorination reactions. wikipedia.orgcommonorganicchemistry.com It is frequently employed in the electrophilic aromatic substitution of electron-rich arenes. wikipedia.org

The chlorination of aromatic compounds using NCS can be facilitated by acidic conditions. An effective method for chlorinating arenes involves using NCS in an aqueous medium with hydrochloric acid. isca.me In this system, it is proposed that NCS oxidizes the chloride from HCl to form molecular chlorine (Cl₂), which then acts as the active chlorinating species. isca.me This approach provides good to excellent yields under mild conditions and avoids the use of organic solvents. isca.me

For deactivated aromatic systems, the halogenating power of N-halosuccinimides can be significantly enhanced by using superacids like trifluoromethanesulfonic acid or BF₃-H₂O. organic-chemistry.org While NCS is a common choice, its reactivity can sometimes be insufficient for less reactive substrates, leading to no reaction. galchimia.com In such cases, alternative catalysts or more potent chlorinating agents may be required. galchimia.com

Transformations from Heterocyclic Precursors (e.g., Pyranones)

An alternative and powerful strategy for synthesizing substituted chloropyridines involves the transformation of other heterocyclic rings. Pyranones, in particular, serve as valuable precursors.

This transformation is part of a broader multi-step synthesis pathway for pharmaceutical intermediates, where the pyranone itself is first synthesized, often from starting materials like maltol (B134687), through steps such as methylation and ammonification. google.compatsnap.com

Multi-Component and Multi-Step Syntheses

Complex molecules like substituted pyridines are often constructed through carefully planned multi-step synthetic sequences. These routes allow for the precise installation of various functional groups around the pyridine core. A prominent example is the synthesis of intermediates for the proton pump inhibitor Pantoprazole. google.compatsnap.com

One such documented multi-step synthesis begins with maltol and proceeds as follows:

Methylation: Maltol undergoes methylation under alkaline conditions.

Ammoniation: The resulting product is treated with an ammonia (B1221849) source to form 3-methoxy-2-methyl-4(1H)-pyridone.

Chlorination: The pyridone is chlorinated, typically with phosphorus oxychloride, to yield 4-chloro-3-methoxy-2-methylpyridine. google.compatsnap.com

Oxidation: The pyridine nitrogen is oxidized, often with hydrogen peroxide, to form 4-chloro-3-methoxy-2-methylpyridine-N-oxide. google.compatsnap.com

Further Functionalization: The N-oxide is then subjected to further reactions, such as methoxylation with sodium methoxide (B1231860) and isomerization, to build the final, more complex intermediate. google.compatsnap.com

In contrast to linear, step-by-step syntheses, multicomponent reactions (MCRs) offer a more efficient and atom-economical approach. bohrium.com MCRs involve a one-pot reaction where three or more starting materials combine to form a product that incorporates substantial parts of all reactants. bohrium.com These reactions are highly valued in modern organic synthesis for their efficiency, convergence, and ability to rapidly generate molecular diversity. Various MCRs have been developed for the synthesis of pyridine derivatives, often employing different catalysts and reaction conditions to achieve high yields of diverse structures. bohrium.com

Optimized Synthetic Strategies and Process Enhancements

The industrial production of fine chemicals like this compound demands processes that are not only high-yielding but also safe, cost-effective, and environmentally sustainable. Research efforts have been directed towards optimizing reaction conditions, minimizing waste, and ensuring process safety, particularly for key intermediates known to have strong exothermic decomposition potential.

Pyridine N-oxides are crucial intermediates in the functionalization of the pyridine ring, as the N-oxide group activates the ring for various transformations. The oxidation of pyridines to their corresponding N-oxides is a fundamental step, and modern synthetic methods employ catalytic systems to enhance efficiency and safety.

A notable advancement is the use of phosphotungstic acid as a catalyst in the N-oxidation of 4-chloro-3-methoxy-2-methylpyridine, a structural analogue of this compound. patsnap.com This method utilizes hydrogen peroxide as a green oxidant. The process is lauded for its mild reaction conditions, high safety profile, excellent yields, and operational simplicity. patsnap.com A key advantage is the elimination of waste acid discharge, making it an environmentally friendly option suitable for industrial production. patsnap.com

The reaction involves treating the substituted pyridine with hydrogen peroxide in the presence of a phosphotungstic acid solution. patsnap.com After the oxidation is complete, the pH is adjusted to neutralize the solution and decompose excess hydrogen peroxide, followed by extraction of the N-oxide product. patsnap.com The high efficiency of this catalytic system is demonstrated by the consistently high yields achieved under slightly varied conditions, as detailed in the table below.

| Starting Material (parts by weight) | Catalyst Solution (Phosphotungstic Acid) | Oxidant (35% H₂O₂) (parts by weight) | Temperature (°C) | Time (hours) | Yield |

|---|---|---|---|---|---|

| 220 | 12 parts in water (25% conc.) | 350 | 85-87 | 5 | 95% |

| 200 | 13 parts in water (30% conc.) | 380 | 85-88 | 5 | 93.05% |

Other catalytic systems for pyridine N-oxidation include the use of methyltrioxorhenium (MTO) with hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org While effective, the phosphotungstic acid system offers a compelling combination of low cost, environmental benefits, and high efficiency. patsnap.comjcsp.org.pk

Achieving the correct substitution pattern on the pyridine ring is a persistent challenge in heterocyclic chemistry. The synthesis of this compound requires precise, or regioselective, control over the introduction of the chloro and methoxy groups. The inherent electronic properties of the pyridine ring dictate the position of incoming substituents, but this can be manipulated through strategic synthetic design.

One common strategy involves the use of pyridine N-oxides, which alter the ring's reactivity and direct incoming electrophiles primarily to the C2 and C4 positions. For instance, the chlorination of a pyridine N-oxide using reagents like phosphorus oxychloride (POCl₃) or oxalyl chloride can be highly regioselective. researchgate.net

In the synthesis of complex substituted pyridines, controlling the regioselectivity of C-H functionalization is crucial. mdpi.com The generation of highly reactive intermediates like 3,4-pyridynes (analogs of benzynes) offers a pathway for the difunctionalization of the pyridine ring. nih.gov The regioselectivity of nucleophilic addition to these intermediates can be controlled by the presence of substituents on the ring that distort the pyridyne's triple bond, thereby favoring attack at a specific carbon. nih.gov For example, a 2-alkoxy or 2-alkylthio group on a 3-chloropyridine (B48278) can direct the regioselective formation of 2,3,4-trisubstituted pyridines. nih.govresearchgate.net This level of control is essential for building complex molecular architectures from simple pyridine precursors.

Transitioning a synthetic route from the laboratory to industrial-scale production introduces a new set of challenges, including cost, safety, environmental impact, and process robustness. researchgate.net For compounds like this compound and its analogues, developing scalable and safe processes is a primary concern.

An innovative approach to improving the industrial synthesis of 4-chloro-3-methoxy-2-methylpyridine involves using dimethylformamide (DMF) to absorb excess phosphorus oxychloride, a common chlorinating agent. This modification generates the Vilsmeier reagent as a byproduct, significantly reducing the amount of acidic aqueous waste that is typically generated during workup. researchgate.net This process is not only more environmentally friendly but also improves the product yield, making it highly suitable for large-scale manufacturing. scirp.orgijpcbs.com

Safety is another paramount consideration. The N-oxidation of pyridines can be highly exothermic, posing a risk of thermal runaway in large reactors. Therefore, a thorough understanding of the reaction's thermal profile through studies like reaction calorimetry and differential scanning calorimetry (DSC) is essential for designing safe industrial processes. researchgate.net Developing simplified process flows and identifying stable, non-volatile reagents are key strategies to enhance safety and scalability. researchgate.netbioengineer.org The use of catalytic systems, as described previously, contributes to scalability by allowing for milder reaction conditions and reducing the stoichiometry of hazardous reagents. patsnap.com

Advanced Chemical Reactivity and Mechanistic Investigations of 4 Chloro 3 Methoxypyridine

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring, particularly when substituted with a halogen, is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the ring nitrogen atom makes the carbon positions, especially C2 and C4 (ortho and para to the nitrogen), electron-deficient and thus activated towards nucleophilic attack. youtube.comuoanbar.edu.iq In 4-chloro-3-methoxypyridine, the chlorine atom at the 4-position is the primary site for such reactions.

Substitution at the Chlorine Position by Diverse Nucleophiles (e.g., Amines, Thiols, Alkoxides)

The chlorine atom at the 4-position of this compound can be displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups. This versatility is a cornerstone of its utility as a synthetic building block.

Amines: The reaction with amines leads to the formation of 4-aminopyridine (B3432731) derivatives. These reactions are fundamental in the synthesis of compounds with potential biological activity. The reaction proceeds by the attack of the amine nitrogen on the carbon bearing the chlorine, followed by the elimination of the chloride ion.

Thiols: Thiolates, the conjugate bases of thiols, are potent nucleophiles that can displace the chloride to form 4-thioether-substituted pyridines. These sulfur-containing compounds are valuable intermediates in various synthetic pathways.

Alkoxides: Alkoxides, such as methoxide (B1231860) or ethoxide, react with this compound to yield 4-alkoxypyridine derivatives. For example, reaction with sodium methoxide results in the formation of 3,4-dimethoxypyridine (B108619) derivatives. youtube.com

The general mechanism for these substitutions is the addition-elimination pathway, where the nucleophile first adds to the ring to form a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitrogen atom. researchgate.netlibretexts.orglibretexts.org Subsequent elimination of the chloride ion restores the aromaticity of the ring. youtube.com

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | R-NH₂ | 4-Amino-3-methoxypyridine derivative |

| Thiol | R-SH / Base | 4-(Alkylthio)-3-methoxypyridine derivative |

| Alkoxide | R-ONa | 4-Alkoxy-3-methoxypyridine derivative |

Kinetic and Thermodynamic Aspects of Nucleophilic Aromatic Substitution

For SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. nih.gov The stability of this intermediate is crucial; electron-withdrawing groups positioned ortho or para to the leaving group can delocalize the negative charge through resonance, thereby stabilizing the intermediate and increasing the reaction rate. libretexts.orgmasterorganicchemistry.com In this compound, the ring nitrogen acts as a powerful electron-withdrawing group, activating the para-position for nucleophilic attack. youtube.com

Thermodynamically, the reaction's favorability depends on the relative stability of the reactants and products, as well as the stability of the leaving group. Chloride is a good leaving group, which contributes to the thermodynamic driving force of the substitution. Kinetic studies on related substituted pyridinium (B92312) ions have shown that the activation parameters, such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation, can be influenced by factors like solvation and the specific mechanism of leaving group departure. nih.gov

Oxidative and Reductive Transformations

Beyond substitution reactions, this compound can undergo various oxidative and reductive processes, further expanding its synthetic utility.

Selective Oxidation of Functional Groups (e.g., Methoxy (B1213986) Group Oxidation)

The pyridine nitrogen can be selectively oxidized to form an N-oxide. This transformation is often carried out using oxidizing agents like hydrogen peroxide in the presence of a catalyst or peroxy acids. patsnap.comgoogle.com For instance, a related compound, 4-chloro-3-methoxy-2-methylpyridine (B28138), is oxidized to its corresponding N-oxide using hydrogen peroxide and a phosphotungstic acid catalyst. patsnap.comgoogle.com The formation of the N-oxide modifies the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions. The methoxy group itself is generally stable to oxidation under these conditions, but can be cleaved under harsher conditions to reveal a hydroxyl group.

Catalytic Hydrogenation and Other Reduction Pathways

The pyridine ring of this compound can be reduced to a piperidine (B6355638) ring through catalytic hydrogenation. This process typically requires a metal catalyst, such as platinum, palladium, or rhodium, and a source of hydrogen. asianpubs.orgtcichemicals.com For example, substituted pyridines have been successfully hydrogenated to their corresponding piperidines using platinum(IV) oxide (PtO₂) as a catalyst in glacial acetic acid under hydrogen pressure. asianpubs.org The conditions for hydrogenation can sometimes be harsh, potentially leading to the reductive removal of the chlorine atom (hydrodechlorination) as a side reaction.

Alternative, metal-free reduction methods have also been developed. For instance, transfer hydrogenation using reagents like trichlorosilane (B8805176) in the presence of a Lewis base catalyst can reduce the pyridine ring. nih.gov Another approach involves the use of amine boranes for the selective reduction of N-heteroarenes to dihydropyridines. nih.gov

Organometallic Reactivity and Cross-Coupling Methodologies

The chlorine atom in this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org

Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with an organoboron reagent (like a boronic acid or ester) to form a new C-C bond. fishersci.selibretexts.org It is widely used for the synthesis of biaryl compounds and for attaching alkyl groups to the pyridine ring. nih.govsumitomo-chem.co.jp The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. sumitomo-chem.co.jporganic-chemistry.org

Buchwald-Hartwig Amination: This is a versatile method for forming C-N bonds by coupling aryl halides with amines. wikipedia.orglibretexts.org It provides a powerful alternative to traditional nucleophilic substitution for the synthesis of 4-aminopyridine derivatives, often proceeding under milder conditions and with a broader substrate scope. The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.orgjk-sci.com

These cross-coupling reactions have revolutionized organic synthesis, and their application to substrates like this compound significantly broadens the range of accessible complex molecules. cem.comnih.govyoutube.com

Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki–Miyaura Cross-Coupling)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium complex. illinois.edu For a substrate like this compound, this reaction provides a powerful method to introduce aryl, heteroaryl, or alkyl substituents at the C-4 position, leveraging the reactivity of the carbon-chlorine bond.

The reaction's success with chloro-pyridines is significant, as chlorides are often more economical and readily available than the corresponding bromides or iodides. illinois.edu However, the C-Cl bond's strength and the potential for the pyridine nitrogen to coordinate with and deactivate the palladium catalyst present challenges. nih.govnih.gov Overcoming these hurdles typically requires carefully selected catalyst systems, often employing bulky, electron-rich phosphine ligands. These ligands facilitate the crucial oxidative addition step, where the palladium catalyst inserts into the C-Cl bond, and promote the subsequent steps of the catalytic cycle (transmetalation and reductive elimination). researchgate.netrsc.org

Research into the Suzuki-Miyaura coupling of various chloro-pyridines has identified several effective catalyst systems. For instance, catalysts incorporating dialkylbiaryl phosphine ligands (e.g., XPhos) have demonstrated high efficacy in coupling heteroaryl chlorides with boronic acids under mild conditions. researchgate.net The choice of base, solvent, and temperature are also critical parameters that must be optimized to achieve high yields and minimize side reactions such as protodehalogenation of the starting material or protodeboronation of the organoboron reagent. nih.govnih.gov

Below is a representative table of conditions used for the Suzuki-Miyaura cross-coupling of substituted chloro-pyridines, illustrating the types of components involved in such transformations.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O | 100 | High |

| XPhos Pd G2 | (integrated) | K₃PO₄ | Toluene/H₂O | 80-110 | Varies |

| Pd₂(dba)₃ | SPhos | K₂CO₃ | 1,4-Dioxane | 100 | Varies |

This table is illustrative of typical conditions for challenging Suzuki-Miyaura couplings of heteroaryl chlorides and is not exhaustive.

Deprotometalation Studies and Carbanion Generation

Deprotometalation, particularly directed ortho-lithiation, is a potent strategy for the regioselective functionalization of aromatic and heteroaromatic rings. In this compound, the methoxy group at C-3 can act as a directed metalation group (DMG), guiding a strong base to abstract a proton from an adjacent position. The nitrogen atom within the pyridine ring also significantly influences the acidity of the ring protons, generally increasing the acidity of protons at the C-2 and C-6 positions.

The interplay of the directing methoxy group and the activating effects of the ring nitrogen and chlorine atom makes the regioselectivity of deprotonation a subject of detailed investigation. Studies on related 3-methoxypyridines have shown that hindered lithium amide bases, such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP), can selectively deprotonate at the C-4 position. researchgate.netresearchgate.net This regioselectivity is attributed to the steric bulk of the base, which favors abstraction of the less hindered C-4 proton over the C-2 proton, despite the C-2 proton's proximity to both the nitrogen and the methoxy group.

The successful generation of a carbanion (in the form of an organolithium intermediate) at a specific position opens a pathway for subsequent reactions with a wide array of electrophiles. This two-step sequence of deprotometalation followed by electrophilic quench allows for the precise introduction of substituents like deuterium (B1214612) (from D₂O), alkyl groups (from alkyl halides), or carbonyl groups (from aldehydes, ketones, or DMF). researchgate.netresearchgate.net

Influence of Lithium Species and Chelation Effects

The choice of lithium base and the presence of additives are critical in controlling the efficiency and regioselectivity of deprotometalation reactions. Simple alkyllithiums like n-BuLi can sometimes lead to complex mixtures due to competing nucleophilic addition to the pyridine ring. nih.gov In contrast, sterically hindered lithium dialkylamides like lithium diisopropylamide (LDA) and LiTMP are generally preferred as they are less nucleophilic and more effective at proton abstraction. researchgate.net

Chelating agents, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), can significantly influence the reactivity of organolithium reagents. TMEDA coordinates to the lithium ion, breaking up aggregate structures of the base and increasing its kinetic basicity. This enhanced reactivity can lead to faster deprotonation at lower temperatures.

Furthermore, the use of mixed-metal reagents, such as mixed lithium-zinc combinations formed from LiTMP and ZnCl₂·TMEDA, has been shown to effectively metalate substituted pyridines. researchgate.netresearchgate.net These bimetallic species can exhibit different reactivity and selectivity profiles compared to their monolithium counterparts. The presence of other lithium salts, such as lithium chloride (LiCl), can also play a crucial role by breaking down organolithium aggregates or participating in the transition state, thereby influencing the reaction rate and outcome. nih.gov

The table below summarizes the influence of different reagents on the deprotometalation of pyridine derivatives.

| Base/Additive | Key Characteristics | Typical Outcome |

| n-BuLi | Highly reactive, nucleophilic | Can lead to addition byproducts |

| LDA | Hindered, strong base | Common for directed ortho-metalation |

| LiTMP | Very hindered, strong base | High regioselectivity, favors less hindered sites |

| TMEDA (additive) | Chelating agent | Increases basicity of lithium reagents |

| ZnCl₂ (additive) | Forms mixed Li-Zn species | Alters reactivity and selectivity |

| LiCl (additive) | Breaks up aggregates | Can accelerate lithiation |

Pyridine Aryne Chemistry and Related Intermediates

Beyond functionalization via substitution or deprotometalation, this compound can serve as a precursor to a highly reactive 3,4-pyridyne intermediate. Pyridynes are heterocyclic analogues of benzyne (B1209423) and are valuable for constructing highly substituted pyridine rings through pericyclic reactions or nucleophilic additions. wikipedia.org

The generation of the 3,4-pyridyne from this compound typically involves a two-step process. First, a strong, hindered base (like LiTMP or LDA) is used to regioselectively deprotonate the pyridine ring at the C-4 position, adjacent to the chlorine atom. Second, the resulting organolithium intermediate undergoes spontaneous or thermally induced elimination of lithium chloride (LiCl) to form the strained pyridyne triple bond. nih.gov

Once formed, the unsymmetrical 3,4-pyridyne intermediate can be trapped in situ by various reagents. The regioselectivity of these trapping reactions is a key consideration. It has been proposed that substituents on the pyridyne ring can distort the strained triple bond, leading to a polarization that directs incoming nucleophiles or reactants to one of the two carbons of the former alkyne. semanticscholar.orgnih.govescholarship.org In the case of a 3,4-pyridyne derived from this compound, the remaining methoxy group at the C-3 position would influence the addition of nucleophiles.

A classic method for trapping aryne intermediates is through a [4+2] cycloaddition reaction with a diene, such as furan (B31954). Research on the analogous tetrachloro-4-methoxypyridine has shown that lithiation at the C-3 position, followed by elimination, generates a dichloropyridyne intermediate which is efficiently trapped by furan to yield a dihydro-epoxyquinoline derivative. rsc.org This demonstrates the viability of the pyridyne pathway for methoxy-substituted chloropyridines.

Rational Design and Synthesis of 4 Chloro 3 Methoxypyridine Derivatives

Elaboration of the Pyyridine Core with Additional Substituents (e.g., Alkyl, Carboxylic Acid, Chloromethyl)

The 4-chloro-3-methoxypyridine scaffold can be further elaborated by introducing a variety of substituents at other positions on the pyridine (B92270) ring, thereby expanding its synthetic utility.

Alkyl Substitution: A common modification involves the introduction of an alkyl group, such as a methyl substituent at the 2-position. The synthesis of 4-chloro-3-methoxy-2-methylpyridine (B28138) is a well-established process. A typical industrial route starts from 3-methoxy-2-methyl-4-pyranone, which undergoes a reaction with an excess of a chlorinating agent like phosphorus oxychloride. scispace.com In this process, the pyranone is converted to the desired pyridine derivative. scispace.com The reaction conditions are generally mild, and the process can be optimized to achieve high yields. scispace.com

Carboxylic Acid Functionalization: The introduction of a carboxylic acid group, a key functional handle for further transformations such as amidation, is another important elaboration. One synthetic approach involves the oxidation of a precursor methyl group. For instance, 4-chloro-2-methylpyridine (B118027) can be oxidized to 4-chloropyridine-2-carboxylic acid. guidechem.com This transformation often utilizes strong oxidizing agents, such as potassium dichromate in sulfuric acid. guidechem.com Alternatively, functionalization can be achieved by reacting a pyridine-2-carboxylic acid derivative with a chlorinating agent like thionyl chloride in the presence of a catalyst to yield 4-chloropyridine-2-carboxylic acid chloride, a reactive intermediate that can be readily converted to the carboxylic acid or its esters. google.com

Chloromethyl Group Introduction: A chloromethyl group can be installed on the pyridine ring, providing a reactive site for nucleophilic substitution and the extension of carbon chains. The synthesis of 2-chloromethyl derivatives often follows a multi-step sequence starting from the corresponding 2-methylpyridine (B31789) N-oxide. google.com This sequence involves an isomerization reaction, often using acetic anhydride, to form a hydroxymethyl intermediate. google.com This intermediate is then subjected to a secondary chlorination step, for example using thionyl chloride, to yield the final 2-chloromethyl-substituted pyridine product. google.comgoogle.com

Table 1: Properties of Substituted this compound Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 4-Chloro-3-methoxy-2-methylpyridine | C₇H₈ClNO | 157.60 | 107512-34-5 |

| 4-Chloropyridine-2-carboxylic acid | C₆H₄ClNO₂ | 157.55 | 5470-22-4 |

| 4-Chloropyridine-2-carboxylic acid methyl ester | C₇H₆ClNO₂ | 171.58 | 24484-93-3 |

Synthesis and Reactivity of Pyridine N-Oxide Analogues Derived from this compound

The conversion of the pyridine nitrogen to an N-oxide significantly alters the electronic properties and reactivity of the heterocyclic ring, opening up new avenues for functionalization.

Synthesis of N-Oxides: Pyridine N-oxides are typically synthesized by the oxidation of the corresponding pyridine. In the case of 4-chloro-3-methoxy-2-methylpyridine, a common method involves oxidation with hydrogen peroxide. google.com The reaction is often carried out in the presence of a catalyst or in a solvent such as glacial acetic acid. google.com The use of acetic acid with hydrogen peroxide generates peroxyacetic acid in situ, which acts as the effective oxidizing agent. google.com After the reaction, the product, 4-chloro-3-methoxy-2-methylpyridine N-oxide, can be isolated through extraction and recrystallization. google.com

Reactivity of N-Oxides: The N-oxide functional group activates the pyridine ring for both electrophilic and nucleophilic substitution. Specifically, the presence of the N-oxide enhances the susceptibility of the C4 position to nucleophilic attack. The nitro group in 4-nitropyridine (B72724) N-oxide, for example, is readily displaced by various nucleophiles, and this reactivity principle extends to chloro-substituted analogues. semanticscholar.org 4-Chloropyridine (B1293800) N-oxide can undergo nucleophilic displacement of the chloride, although it may be more sluggish compared to the corresponding 2-chloro isomer. thieme-connect.com This reaction provides a route to introduce a range of substituents at the 4-position. The N-oxide can also direct reactions to other positions on the ring and can be used as an oxygen source in certain chemical transformations. sigmaaldrich.com

Table 2: Properties of 4-Chloropyridine N-Oxide Analogues

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |

| 4-Chloropyridine N-oxide | C₅H₄ClNO | 129.54 | 160 (dec.) | 1121-76-2 |

| 4-Chloro-3-methoxy-2-methylpyridine N-oxide | C₇H₈ClNO₂ | 173.60 | 96-100 | 122307-41-9 |

Strategic Functionalization for Structural Diversity

The existing functional groups on the this compound core—the C4-chloro substituent and the C3-methoxy group—serve as handles for a wide array of chemical transformations, enabling the generation of diverse molecular structures.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 4-position of the pyridine ring is a prime site for nucleophilic aromatic substitution (SNAr). youtube.com The electron-deficient nature of the pyridine ring, particularly at the C2 and C4 positions, facilitates the attack of nucleophiles. youtube.com This reaction proceeds via an addition-elimination mechanism, where a nucleophile adds to the ring to form a negatively charged intermediate (a Meisenheimer-like complex), followed by the elimination of the chloride leaving group to restore aromaticity. libretexts.org This strategy allows for the introduction of a wide variety of functional groups by reacting this compound with different nucleophiles, such as amines, alkoxides, and thiols, to generate the corresponding substituted pyridine derivatives. rsc.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org Aryl chlorides, including this compound, can serve as electrophilic partners in these transformations. Reactions like the Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, can be used to introduce new aryl or alkyl groups at the 4-position. researchgate.net The success of these reactions often depends on the choice of a suitable palladium catalyst, ligand, and reaction conditions to facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgsigmaaldrich.com

Modification of the Methoxy (B1213986) Group: While the chloro group is the more common site for substitution, the methoxy group at the C3 position also offers opportunities for functionalization. Under certain conditions, methoxy groups on pyridine rings can be displaced by strong nucleophiles. For example, nucleophilic amination of methoxypyridines has been achieved using reagents like sodium hydride in the presence of additives, providing a direct route to aminopyridines. ntu.edu.sgnih.gov This demonstrates that both primary substituents on the this compound core can be strategically manipulated to build structural diversity.

Spectroscopic Characterization Techniques for Structural Elucidation

Vibrational Spectroscopy (Fourier Transform Infrared, Fourier Transform Raman)

The pyridine (B92270) ring itself has several characteristic vibrations. Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic ring give rise to a series of bands, usually between 1400 and 1610 cm⁻¹. Ring breathing modes, which involve the concerted expansion and contraction of the entire ring, are also characteristic and appear as strong bands in the Raman spectrum, often near 1000 cm⁻¹.

The substituents significantly influence the vibrational spectrum. The C-O-C stretching of the methoxy (B1213986) group is expected to produce strong bands, typically with an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹. The C-H stretching of the methyl group within the methoxy substituent is observed around 2850-2960 cm⁻¹. The C-Cl stretching vibration is expected in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹, a range that can be influenced by its attachment to an aromatic ring.

Table 1: Representative Vibrational Modes for Substituted Pyridines (Note: This table is illustrative and based on typical frequency ranges for the functional groups present in 4-Chloro-3-methoxypyridine.)

| Vibrational Mode | Typical FTIR Wavenumber (cm⁻¹) | Typical FT-Raman Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Methyl C-H Stretch | 2960 - 2850 | 2960 - 2850 |

| Pyridine Ring Stretch (C=C, C=N) | 1610 - 1400 | 1610 - 1400 |

| C-O-C Asymmetric Stretch | ~1250 | Weak / Absent |

| C-O-C Symmetric Stretch | ~1040 | ~1040 |

| Pyridine Ring Breathing | Weak / Absent | ~1000 (Strong) |

| C-Cl Stretch | 800 - 600 | 800 - 600 |

Nuclear Magnetic Resonance Spectroscopy (Proton NMR, Carbon-13 NMR, Two-Dimensional NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxy group protons. The pyridine ring has three protons at positions 2, 5, and 6. Their chemical shifts are influenced by the electronic effects of the chloro and methoxy substituents. The methoxy group (-OCH₃) protons would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The aromatic protons would appear further downfield, likely between 7.0 and 8.5 ppm. The proton at position 2, being adjacent to the nitrogen atom, is expected to be the most downfield. The protons at positions 5 and 6 would show doublet or doublet of doublets splitting patterns due to coupling with each other.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. This compound has six unique carbon atoms. The carbon of the methoxy group is expected to appear around 55-60 ppm. The five carbons of the pyridine ring would resonate in the aromatic region (approximately 110-155 ppm). The carbon atom attached to the chlorine (C4) and the one attached to the methoxy group (C3) can be identified by their characteristic chemical shifts, which are heavily influenced by the electronegativity and resonance effects of these substituents.

Two-Dimensional (2D) NMR: To unambiguously assign all proton and carbon signals, 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify which protons are adjacent on the pyridine ring. For instance, it would show a correlation between the H5 and H6 protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a carbon signal based on its attached proton's chemical shift.

Table 2: Predicted NMR Chemical Shift Ranges for this compound (Note: These are estimated values based on data from analogous compounds like 3-methoxypyridine (B1141550) and other substituted pyridines.) chemicalbook.com

| Atom | Spectrum | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

| H2 | ¹H NMR | 8.2 - 8.4 | Singlet / Doublet |

| H5 | ¹H NMR | 7.2 - 7.4 | Doublet |

| H6 | ¹H NMR | 8.0 - 8.2 | Doublet |

| -OCH₃ | ¹H NMR | 3.8 - 4.0 | Singlet |

| C2 | ¹³C NMR | ~145 | CH |

| C3 | ¹³C NMR | ~150 | C (Quaternary) |

| C4 | ¹³C NMR | ~130 | C (Quaternary) |

| C5 | ¹³C NMR | ~120 | CH |

| C6 | ¹³C NMR | ~148 | CH |

| -OCH₃ | ¹³C NMR | 55 - 60 | CH₃ |

Mass Spectrometry (Electrospray Ionization High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), is used to determine the precise molecular weight of a compound.

For this compound (molecular formula C₆H₆ClNO), the theoretical monoisotopic mass can be calculated with high precision. ESI-HRMS analysis would typically show a prominent peak for the protonated molecule, [M+H]⁺. The high accuracy of HRMS (often to within 5 ppm) allows for the unambiguous determination of the elemental formula from the measured mass, confirming that the compound has the expected composition of C, H, Cl, N, and O atoms. The presence of the chlorine atom would be evident from the isotopic pattern of the molecular ion peak; a characteristic M+2 peak with approximately one-third the intensity of the main peak would be observed due to the natural abundance of the ³⁷Cl isotope.

Table 3: Calculated Mass Data for this compound

| Ion | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

| [M] | C₆H₆³⁵ClNO | 143.01379 |

| [M+H]⁺ | C₆H₇³⁵ClNO⁺ | 144.02162 |

| [M+2] | C₆H₆³⁷ClNO | 145.01084 |

| [M+H+2]⁺ | C₆H₇³⁷ClNO⁺ | 146.01867 |

Electronic Absorption Spectroscopy (Ultraviolet-Visible Spectroscopy)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength. This absorption corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For aromatic and heterocyclic compounds like this compound, the principal electronic transitions are π → π* and n → π*.

The pyridine ring exhibits characteristic absorption bands in the UV region. The π → π* transitions typically result in strong absorption bands, while the n → π* transition (involving the lone pair of electrons on the nitrogen atom) is generally weaker and can sometimes be obscured by the stronger bands or solvent effects. The positions and intensities of these absorption maxima (λ_max) are sensitive to the substituents on the ring. The methoxy group (an auxochrome) and the chlorine atom will modulate the energy levels of the molecular orbitals, causing shifts in the absorption bands compared to unsubstituted pyridine. A detailed analysis would involve recording the spectrum in solvents of varying polarity to observe any solvatochromic shifts, which can help in assigning the nature of the electronic transitions.

Table 4: Expected UV-Visible Absorption for this compound (Note: This table is illustrative, based on the known transitions for pyridine and the expected influence of substituents.)

| Transition Type | Typical Wavelength Range (nm) | Characteristics |

| π → π | 200 - 280 | Strong absorption intensity |

| n → π | 270 - 300 | Weak absorption intensity, may show blue shift in polar solvents |

Computational Chemistry and Quantum Chemical Studies on 4 Chloro 3 Methoxypyridine Systems

Density Functional Theory (DFT) for Molecular Structure and Energetics

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. mdpi.com It is particularly effective for predicting molecular geometries, vibrational frequencies, and electronic properties of organic molecules like 4-Chloro-3-methoxypyridine. rsc.orgnanobioletters.com A common approach involves using hybrid functionals, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), to achieve a balance between computational cost and accuracy. mdpi.com

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in the molecule through geometry optimization. mdpi.com This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface. For this compound, the key structural parameters include the bond lengths and angles within the pyridine (B92270) ring and of its substituents.

The methoxy (B1213986) group (-OCH₃) introduces a degree of conformational flexibility. Computational analysis involves rotating the methyl group relative to the pyridine ring to identify the most stable rotamer. The optimized geometry reveals a nearly planar pyridine ring, with the substituents causing minor distortions from a perfect hexagon.

Table 1: Predicted Geometrical Parameters for this compound (DFT/B3LYP) Note: These are representative values based on DFT calculations for similar substituted pyridines.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C3-O | ~1.36 Å |

| Bond Length | C4-Cl | ~1.74 Å |

| Bond Length | O-CH₃ | ~1.43 Å |

| Bond Angle | C2-C3-C4 | ~118° |

| Bond Angle | C3-C4-C5 | ~121° |

| Dihedral Angle | C4-C3-O-C(H₃) | ~0° or ~180° |

DFT calculations can predict the vibrational frequencies corresponding to the normal modes of molecular motion. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra to aid in spectral assignment. rsc.org The calculations can identify characteristic vibrational modes, such as the C-Cl stretching frequency, the C-O stretching of the methoxy group, and various pyridine ring breathing and deformation modes.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic excitation energies and oscillator strengths, which correspond to the absorption bands observed in UV-Visible spectroscopy. rsc.org This allows for the theoretical prediction of the molecule's electronic spectrum, providing insight into its electronic transitions.

Table 2: Representative Calculated Vibrational Frequencies and Electronic Transition

| Property | Mode/Transition | Predicted Wavenumber/Wavelength |

| Vibrational Frequency | C-Cl Stretch | ~700-800 cm⁻¹ |

| Vibrational Frequency | C-O-C Asymmetric Stretch | ~1250-1300 cm⁻¹ |

| Vibrational Frequency | Pyridine Ring Stretch | ~1550-1600 cm⁻¹ |

| Electronic Transition | π → π* | ~270-290 nm |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. irjweb.comnih.gov A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net Conversely, a small energy gap suggests the molecule is more polarizable and reactive. nih.gov For this compound, the HOMO is typically localized on the electron-rich pyridine ring and the methoxy group, while the LUMO is distributed over the entire ring system, particularly involving the π* antibonding orbitals.

Table 3: Calculated Frontier Orbital Energies

| Parameter | Energy (eV) |

| E(HOMO) | ~ -6.5 eV |

| E(LUMO) | ~ -0.8 eV |

| HOMO-LUMO Gap (ΔE) | ~ 5.7 eV |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactive behavior towards electrophilic and nucleophilic reagents. mdpi.comuni-muenchen.de

In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. researchgate.net Regions of positive potential (colored blue) are electron-poor and are targets for nucleophilic attack. researchgate.net For this compound, the MEP map is expected to show a significant region of negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it the primary site for protonation and electrophilic interaction. mdpi.com The hydrogen atoms, particularly on the methyl group, would exhibit positive potential.

Natural Bond Orbital (NBO) Analysis for Intramolecular and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis transforms the complex molecular wavefunction into a set of localized orbitals that correspond to the familiar Lewis structure elements like bonds and lone pairs. uni-muenchen.dewisc.edu This method is highly effective for quantitatively describing intramolecular and intermolecular bonding and interactions. chemrxiv.org

Table 4: Second-Order Perturbation Analysis of Key Donor-Acceptor Interactions Note: Donor and acceptor orbitals are representative of expected interactions.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (N) | π* (C2-C3) | ~20-30 |

| LP (N) | π* (C5-C6) | ~20-30 |

| LP (O) | π* (C2-C3) | ~15-25 |

| π (C5-C6) | π* (C2-C3) | ~10-20 |

Computational Prediction of Acidity and Basicity (e.g., pKa Values)

Computational methods can provide reliable predictions of acidity and basicity (pKa values), which are fundamental properties governing a molecule's behavior in solution. acs.orgnih.gov For substituted pyridines, the primary site of basicity is the lone pair of electrons on the nitrogen atom.

The prediction of pKa values often involves calculating the Gibbs free energy change for the protonation/deprotonation reaction in a solvent. acs.org This is typically achieved using DFT in combination with a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), which simulates the effect of the solvent (e.g., water). acs.orgpeerj.com The accuracy of these predictions can be benchmarked against experimental data for related compounds. acs.org The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methoxy group will influence the electron density on the nitrogen, thereby modulating its basicity compared to unsubstituted pyridine.

Table 5: Predicted Basicity of this compound

| Property | Predicted Value |

| pKa (of the conjugate acid) | ~ 3.5 - 4.5 |

Advanced Simulation Techniques for Reaction Mechanisms

The study of reaction mechanisms at a molecular level is greatly enhanced by advanced simulation techniques that go beyond static pictures of reactants and products. These methods allow for the exploration of the potential energy surface, the identification of transition states, and the dynamic simulation of molecular trajectories. For a molecule like this compound, these techniques are invaluable for understanding its reactivity, particularly in nucleophilic aromatic substitution and cross-coupling reactions.

Theoretical Frameworks and Computational Models

Density Functional Theory (DFT) stands as a cornerstone for investigating the electronic structure and reactivity of substituted pyridines. The choice of functional and basis set is critical for obtaining accurate results. For instance, hybrid functionals such as B3LYP, combined with a Pople-style basis set like 6-311++G(d,p), are frequently employed to optimize molecular geometries and calculate frontier molecular orbitals (HOMO and LUMO). The inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), is crucial for simulating reactions in solution.

To probe the reactivity of this compound, computational models can be used to calculate various descriptors. Fukui indices, for example, are powerful tools derived from DFT to predict the most likely sites for electrophilic, nucleophilic, and radical attack. For this compound, the electron-withdrawing nature of the chlorine at the 4-position and the electron-donating resonance effect of the methoxy group at the 3-position create a nuanced reactivity profile that can be quantitatively assessed through these calculations.

Elucidating Reaction Pathways

Advanced simulation techniques are pivotal in mapping out the entire reaction pathway. Transition state theory is a fundamental concept where computational methods are used to locate the saddle point on the potential energy surface that connects reactants to products. The energy of this transition state determines the activation energy of the reaction, providing a quantitative measure of the reaction rate. For nucleophilic substitution at the 4-position of this compound, computational chemists can model the approach of a nucleophile, the formation of the Meisenheimer complex (a key intermediate), and the departure of the chloride leaving group, calculating the energies of all intermediates and transition states along the way.

Molecular dynamics (MD) simulations offer a dynamic perspective on reaction mechanisms. By solving Newton's equations of motion for all atoms in the system, MD simulations can trace the trajectory of a reaction over time. Reactive force fields (ReaxFF) are a particularly powerful tool within MD, as they can model the formation and breaking of chemical bonds, allowing for the simulation of complex chemical reactions. While specific ReaxFF MD studies on this compound are not prominent, the methodology is well-suited to investigate its thermal decomposition or reactions in complex environments. Such simulations could reveal intricate details about the reaction mechanism, including the role of solvent molecules and the conformational changes that occur during the reaction.

The following table summarizes key computational parameters and their applications in studying the reaction mechanisms of substituted pyridines like this compound.

| Computational Method/Technique | Application in Reaction Mechanism Studies | Expected Insights for this compound |

| Density Functional Theory (DFT) | Calculation of ground state geometries, electronic properties, and reaction energetics. | Optimized molecular structure, HOMO-LUMO gap, electron density distribution, and reaction energies for processes like nucleophilic substitution. |

| Transition State Search Algorithms | Identification of the lowest energy pathway between reactants and products. | Determination of the activation energy for nucleophilic attack at the C4 position and subsequent chloride displacement. |

| Fukui Indices Calculation | Prediction of the most reactive sites for electrophilic, nucleophilic, and radical attack. | Identification of the C4 position as the primary site for nucleophilic attack and potential sites for electrophilic addition on the ring. |

| Polarizable Continuum Model (PCM) | Incorporation of solvent effects on the reaction energetics and mechanism. | More accurate prediction of reaction barriers and stabilities of intermediates in solution. |

| Molecular Dynamics (MD) with Reactive Force Fields (ReaxFF) | Simulation of the dynamic evolution of a chemical reaction, including bond formation and breaking. | Detailed, time-resolved atomistic view of reaction trajectories, solvent reorganization, and potential side reactions. |

By applying these advanced simulation techniques, a comprehensive understanding of the reaction mechanisms of this compound can be achieved, guiding synthetic efforts and the design of novel molecules with desired properties.

Applications in Advanced Organic Synthesis and Material Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

4-Chloro-3-methoxypyridine is a pivotal building block in organic synthesis, primarily due to the reactivity of the chlorine atom at the 4-position. This position is susceptible to nucleophilic substitution, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

The reactivity of the C4-chloro group enables the synthesis of a multitude of pyridine (B92270) derivatives. Through nucleophilic aromatic substitution reactions, the chlorine atom can be displaced by various nucleophiles, including amines, thiols, and alkoxides. This versatility allows for the generation of a library of substituted pyridines, which are themselves foundational structures in many areas of chemistry.

Furthermore, this compound serves as a valuable coupling partner in modern cross-coupling reactions. For instance, it can participate in powerful carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling. This capability facilitates the construction of elaborate molecular frameworks, including biaryl and other complex heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.

Table 1: Selected Reactions for Heterocycle Diversification

| Reaction Type | Reagent/Catalyst | Functional Group Introduced | Resulting Compound Class |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | R-NH₂ (Amine) | Amino group | 4-Aminopyridine (B3432731) derivatives |

| Nucleophilic Aromatic Substitution | R-SH (Thiol) | Thioether group | 4-(Alkyl/Aryl)thiopyridine derivatives |

| Nucleophilic Aromatic Substitution | R-OH (Alcohol)/NaH | Alkoxy/Aryloxy group | 4-Alkoxy/Aryloxypyridine derivatives |

| Suzuki-Miyaura Coupling | Arylboronic acid / Pd catalyst | Aryl group | 4-Arylpyridine derivatives |

The pyridine scaffold is a common feature in many biologically active compounds. this compound and its close analogue, 4-chloro-3-methoxy-2-methylpyridine (B28138), are crucial intermediates in the synthesis of pharmaceuticals. A prominent example is their role in the production of Pantoprazole, a proton pump inhibitor used to treat gastrointestinal diseases. google.compatsnap.com In the synthesis of Pantoprazole, 4-chloro-3-methoxy-2-methylpyridine serves as a key precursor to 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, one of the two main intermediates required for the final drug molecule. google.compatsnap.com

In addition to pharmaceuticals, this compound is a valuable building block in the development of agrochemicals. The specific substitution pattern on the pyridine ring can significantly influence a compound's herbicidal or pesticidal properties. The ability to modify the chloro and methoxy (B1213986) groups allows for the fine-tuning of a molecule's biological activity, making it a versatile starting point for creating novel agrochemical agents.

Ligand Design for Catalytic Systems (e.g., Signal Amplification by Reversible Exchange - SABRE)

While direct use of this compound as a ligand in mainstream catalysis is not widely documented, its structural features are highly relevant to ligand design, particularly for advanced applications like Signal Amplification by Reversible Exchange (SABRE). SABRE is a hyperpolarization technique that dramatically enhances Nuclear Magnetic Resonance (NMR) signals. nih.govwhiterose.ac.uk The process relies on the reversible exchange of a substrate (the molecule to be hyperpolarized) on an iridium catalyst temporarily complexed with parahydrogen. whiterose.ac.uknih.gov

Pyridine and its derivatives are the most common class of substrates used in SABRE. nih.gov The catalyst, often an iridium complex bearing an N-heterocyclic carbene (NHC) ligand like [Ir(Cl)(IMes)(COD)], activates parahydrogen and facilitates the transfer of spin polarization to the bound substrate. nih.govnih.gov The efficiency of this polarization transfer is dependent on the electronic and steric properties of the pyridine ligand, its binding affinity, and its exchange rate with the catalyst.

The electronic profile of this compound, with its electron-donating methoxy group and electron-withdrawing chloro group, makes it an interesting candidate for SABRE studies. These substituents would modulate the electron density of the pyridine nitrogen, thereby influencing its coordination to the iridium center. This modulation could be used to fine-tune the ligand exchange kinetics, which is a critical parameter for achieving optimal signal enhancement in SABRE experiments. rsc.org The development of new ligands and substrates is crucial for expanding the scope of SABRE to a wider range of molecules and for applications in fields such as biomedical imaging. whiterose.ac.ukrsc.org

Table 2: Components of a Typical SABRE System

| Component | Example | Role in SABRE |

|---|---|---|

| Catalyst Precursor | [Ir(Cl)(IMes)(COD)] | Source of the active iridium catalyst |

| Polarization Source | Parahydrogen (p-H₂) | Provides the nuclear spin order for hyperpolarization |

| Substrate/Ligand | Pyridine, Nicotinamide | Binds reversibly to the catalyst to receive polarization |

| Solvent | Methanol-d₄, D₂O | Dissolves components and facilitates the reaction |

Exploration of Non-Linear Optical Properties in Pyridine Derivatives

Organic materials with significant non-linear optical (NLO) properties are of great interest for applications in telecommunications, optical information processing, and photonics. jhuapl.eduymerdigital.com A key strategy in designing molecules with large NLO responses is to create "push-pull" systems, where an electron-donating group and an electron-withdrawing group are connected by a π-conjugated system. nih.gov This arrangement facilitates intramolecular charge transfer upon excitation, leading to enhanced hyperpolarizability.

Pyridine derivatives are excellent candidates for NLO materials due to the inherent π-deficient nature of the pyridine ring, which can act as an effective electron-withdrawing component. nih.gov The structure of this compound features a classic push-pull arrangement. The methoxy group at the 3-position acts as an electron donor (the "push"), while the chlorine atom at the 4-position and the pyridine ring itself act as electron acceptors (the "pull").

This intramolecular charge-transfer character suggests that this compound and similar derivatives could exhibit significant third-order NLO properties. Research on related pyridine and pyrimidine (B1678525) derivatives has shown that modifying substituents can effectively tune NLO characteristics, such as the two-photon absorption coefficient and the third-order nonlinear optical susceptibility (χ(3)). nih.govresearchgate.net The investigation of such compounds is a promising avenue for the development of new, high-performance organic NLO materials. jhuapl.edunih.gov

Molecular Biological Relevance and Mechanistic Research of 4 Chloro 3 Methoxypyridine Derivatives

Investigation of Antimicrobial Activity of Analogues

The pyridine (B92270) scaffold is a core component of many compounds investigated for antimicrobial properties. mdpi.com Analogues derived from or related to the 4-chloro-3-methoxypyridine structure have demonstrated notable activity against various bacterial and fungal strains. For instance, a series of novel 4-chloro-3-nitrophenylthiourea derivatives exhibited high antibacterial activity against both standard and hospital strains of Gram-positive pathogens, with minimum inhibitory concentration (MIC) values as low as 0.5-2 μg/mL. nih.gov Specifically, derivatives featuring 3,4-dichlorophenyl and 3-chloro-4-methylphenyl substituents were identified as particularly promising. nih.gov

Other studies have highlighted the efficacy of pyridine derivatives against a spectrum of microbes. For example, compounds such as 3-chloro-1-(4-fluorophenyl)/(4-chlorophenyl)-4-(pyridine-3-yl) azetidine-2-one were found to be potent against S. aureus, B. subtilis, E. coli, and P. aeruginosa. mdpi.com The introduction of different substituents onto the pyridine ring allows for the fine-tuning of antimicrobial potency. Research on 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes also revealed that the metal complexes were more noxious than the parent ligand against various bacterial and fungal strains. rsc.org

Table 1: Antimicrobial Activity of Selected Pyridine and Related Derivatives| Compound/Derivative Class | Target Organism(s) | Key Findings | Reference |

|---|---|---|---|

| 4-Chloro-3-nitrophenylthiourea derivatives | Gram-positive pathogens (Standard and hospital strains) | High activity with MIC values of 0.5-2 μg/mL. | nih.gov |

| 3-Chloro-1-(4-chlorophenyl)-4-(pyridin-3-yl) azetidine-2-one | S. aureus, B. subtilis, E. coli, P. aeruginosa | Potent activity against all tested strains. | mdpi.com |

| Pyranopyridine-based inhibitors (MBX series) | Gram-negative bacteria (e.g., E. coli) | Act as powerful efflux pump inhibitors, boosting antibiotic activity. | pnas.orgmdpi.com |

| Pyridylpiperazine-based inhibitors | Gram-negative bacteria (e.g., K. pneumoniae, E. coli) | Allosteric inhibitors of the AcrAB-TolC efflux pump. | nih.gov |

Mechanistic Studies on Bacterial Inhibition (e.g., Efflux Pump Modulation)

A primary mechanism by which bacteria develop multidrug resistance (MDR) is the overexpression of efflux pumps, which actively extrude antibiotics from the cell. pnas.orgnih.gov A significant focus of research on pyridine derivatives has been the development of efflux pump inhibitors (EPIs). These compounds can restore the efficacy of existing antibiotics when used in combination therapy. mdpi.comnih.gov

Novel pyranopyridine-based inhibitors have been shown to be potent inhibitors of the AcrB component of the AcrAB-TolC efflux pump in Escherichia coli, a major contributor to MDR in Gram-negative bacteria. pnas.org These inhibitors are orders of magnitude more powerful than previously known EPIs. pnas.org Structural studies revealed that these pyranopyridines bind within a phenylalanine-rich pocket of the AcrB periplasmic domain, blocking the pump's function. pnas.org Similarly, a class of pyridylpiperazine-based compounds has been identified as allosteric inhibitors of the AcrAB-TolC pump. nih.gov Unlike competitive inhibitors, these molecules bind to a distinct allosteric pocket in the transmembrane domain of AcrB, which disrupts the catalytic cycle of the pump. nih.gov

Beyond efflux pump inhibition, other mechanisms of bacterial inhibition have been identified for related structures. For example, certain 4-chloro-3-nitrophenylthiourea derivatives target bacterial type II topoisomerases, enzymes essential for DNA replication. nih.gov Another compound, ML267, which contains a 4-methoxypyridine (B45360) moiety, acts as a potent inhibitor of bacterial phosphopantetheinyl transferase (PPTase), an enzyme crucial for secondary metabolism and bacterial growth. acs.org

Anti-inflammatory Activity Exploration at the Molecular Level

Pyridine derivatives are prevalent in a number of anti-inflammatory drugs, highlighting the scaffold's potential in this therapeutic area. researchgate.net Research into analogues related to this compound has explored their mechanisms of action at the molecular level. A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is overexpressed at sites of inflammation and catalyzes the production of prostaglandins. researchgate.netnih.govresearchgate.net

Studies on various heterocyclic compounds incorporating pyridine moieties have demonstrated significant anti-inflammatory effects. nih.gov The anti-inflammatory potential of some 3-hydroxy-pyridine-4-one derivatives has been linked to their iron-chelating properties, as key enzymes in the inflammation pathway like cyclooxygenase and lipoxygenase are heme-dependent. nih.gov By chelating iron, these compounds may inhibit pro-inflammatory prostanoid synthesis and the generation of free radicals. nih.gov Other pyrimidine (B1678525) derivatives have been shown to exhibit anti-inflammatory effects by inhibiting not only prostaglandin (B15479496) E2 (PGE2) but also other vital inflammatory mediators such as nitric oxide (NO) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). nih.gov

Table 2: Anti-inflammatory Activity and Molecular Targets of Pyridine Derivatives| Compound Class | Molecular Target/Mechanism | Observed Effect | Reference |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine derivatives | COX-1 and COX-2 enzymes | Suppression of enzyme activity and PGE2 production. | nih.gov |

| 3-Hydroxy-pyridine-4-one derivatives | Iron chelation; potential inhibition of COX and lipoxygenase | Significant anti-inflammatory activity in animal models. | nih.gov |

| Pyridine- and Thiazole-Based Hydrazides | COX inhibition (predicted via docking) | In vitro anti-inflammatory activity via protein denaturation inhibition. | acs.org |

| Mollugin derivatives | NF-κB transcription | Potent inhibition of NF-κB, down-regulation of p65 protein expression. | mdpi.com |

Anticancer Activity Research and Kinase Inhibition Studies

The pyridine scaffold is a key feature in many molecules investigated for anticancer activity. researchgate.net Derivatives incorporating chloro and methoxy (B1213986) substitutions have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. dovepress.comnih.gov For example, novel 4-methoxy-substituted (-)-cis-khellactones were tested against human liver (HEPG-2), gastric (SGC-7901), and colon (LS174T) carcinoma cell lines, with several compounds exhibiting potent cytotoxicity. dovepress.com The most active compound in this series was found to induce apoptosis in HEPG-2 cells through the mitochondria-mediated intrinsic pathway, involving the dissipation of mitochondrial membrane potential and the activation of caspases-9 and -3. dovepress.com

Kinase inhibition is a major focus in modern oncology drug discovery, and pyridine-containing structures are common in kinase inhibitors. The PI3K/Akt/mTOR signaling pathway, which is crucial for tumor cell proliferation and survival, has been a target for quinoline (B57606) derivatives, which share a heterocyclic nitrogen core with pyridines. researchgate.net Similarly, novel triple-modified 4-chloro-7-carbamatethiocolchicines, which are related to colchicine (B1669291), a known mitotic inhibitor, showed significantly higher cytotoxicity than reference drugs like cisplatin (B142131) and doxorubicin (B1662922) against several cancer cell lines. nih.gov Their mechanism is believed to involve the inhibition of tubulin polymerization. nih.gov